1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one
Overview
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one is a chemical compound that features a pyrrolidinone ring substituted with a chlorotrifluoromethylpyridine moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit enzymes such as reverse transcriptase and bacterial phosphopantetheinyl transferase .
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Reduction in FAS anabolic capacity is anticipated to exert pleotropic effects on cell viability by inhibiting the production of the primary membrane component palmitate and halting the assembly of virulence-determining components of the Gram-negative, Gram-positive, and mycobacterial cell walls .
Pharmacokinetics
The in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles of a similar compound have been highlighted to demonstrate its potential utility as a small-molecule inhibitor .
Result of Action
Similar compounds have been reported to thwart bacterial growth by attenuating secondary metabolism .
Action Environment
The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds with a -CF3 group . These factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable pyrrolidinone precursor. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The pyrrolidinone ring can be oxidized to form corresponding lactams.
Reduction: The compound can be reduced to form pyrrolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted pyrrolidinones.
Oxidation: Formation of lactams.
Reduction: Formation of pyrrolidine derivatives.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific functionalities.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a building block in organic synthesis.
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine: A related compound with an amine group instead of a ketone.
2-Hydroxy-3-chloro-5-(trifluoromethyl)pyridine: Another derivative used in organic synthesis.
Uniqueness
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one is unique due to its combination of a pyrrolidinone ring and a chlorotrifluoromethylpyridine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O/c11-7-4-6(10(12,13)14)5-15-9(7)16-3-1-2-8(16)17/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAXBPABTPXUDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501185397 | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501185397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338791-67-6 | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338791-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501185397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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